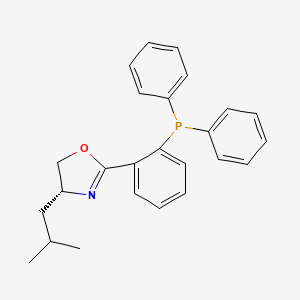![molecular formula C22H18O6 B8197621 3,3''-Dihydroxy-2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8197621.png)
3,3''-Dihydroxy-2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Overview
Description
3,3''-Dihydroxy-2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C22H18O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Polymers and Luminescence Properties : This compound has been used in the construction of coordination polymers with Zn(II) and Pb(NO3)2, showcasing structural diversity and luminescence properties (Sahu, Ahmad, & Bharadwaj, 2013).
Crystal Packing Studies : Its derivatives have been used to study the influence of hydrogen bonding potential on crystal packing, particularly focusing on pseudosymmetry and polymorphism (Owczarzak et al., 2013).
Synthesis of Coordination Polymers : Biphenyl-dicarboxylate linkers derived from this compound are used in synthesizing coordination polymers with diverse structural types and catalytic properties (Cheng et al., 2022).
Formation of Regioisomeric Esters : The compound is utilized in the formation of regioisomeric esters for chemical research applications (Mukovoz et al., 2015).
Adsorption and Luminescence Regulation : Anionic indium-organic frameworks derived from this compound can efficiently adsorb dyes and lanthanides, and regulate luminescence (Gao, Sun, Ge, & Zheng, 2019).
Synthesis in Organic Chemistry : The compound is involved in various synthesis processes in organic chemistry, like the formation of m-terphenyl dicarboxy derivatives (Gaitzsch et al., 2009).
Catalytic Applications : It is used as a ligand in rhodium-catalyzed hydroformylation (Mikhel et al., 2011).
Asymmetric Catalytic Reactions : Chiral hydroxyl phospholanes derived from this compound are employed in asymmetric catalytic reactions (Li, Zhang, Xiao, & Zhang, 2000).
Synthesis of Various Derivatives : The compound is instrumental in the synthesis of various derivatives, such as N-methylated and N,N-dimethylated analogues (Griffiths et al., 1997).
Polyamide Synthesis : It's used in the synthesis of novel soluble polyamides, which exhibit good mechanical properties (Hsiao & Chang, 2004).
properties
IUPAC Name |
4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-11-7-18(14-4-6-16(22(27)28)20(24)10-14)12(2)8-17(11)13-3-5-15(21(25)26)19(23)9-13/h3-10,23-24H,1-2H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZRIDATCDFPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)O)C)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B8197564.png)
![(R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197569.png)
![4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8197576.png)


![3,3''-Diamino-5'-(3-amino-4-carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8197593.png)
![(R)-6,6'-Bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B8197599.png)


![Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde](/img/structure/B8197624.png)
